molecular formula C11H13NO3 B585864 Oxetan-3-yl 2-amino-3-methylbenzoate CAS No. 151695-58-8

Oxetan-3-yl 2-amino-3-methylbenzoate

Cat. No.: B585864
CAS No.: 151695-58-8
M. Wt: 207.229
InChI Key: XQRWAQOSHXIXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetan-3-yl 2-amino-3-methylbenzoate is a structurally distinct ester derivative combining an oxetane ring and a substituted benzoate moiety. The compound features a 2-amino-3-methylbenzoate group esterified to the oxetan-3-yl oxygen, conferring unique physicochemical properties.

Properties

CAS No.

151695-58-8

Molecular Formula

C11H13NO3

Molecular Weight

207.229

IUPAC Name

oxetan-3-yl 2-amino-3-methylbenzoate

InChI

InChI=1S/C11H13NO3/c1-7-3-2-4-9(10(7)12)11(13)15-8-5-14-6-8/h2-4,8H,5-6,12H2,1H3

InChI Key

XQRWAQOSHXIXSC-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1N)C(=O)OC2COC2

Synonyms

Benzoic acid, 2-amino-3-methyl-, 3-oxetanyl ester (9CI)

Origin of Product

United States

Preparation Methods

Direct Esterification via Carbodiimide-Mediated Coupling

The most widely employed method involves activating 2-amino-3-methylbenzoic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), followed by coupling with oxetan-3-ol. Hydroxybenzotriazole (HOBt) or hydroxy-7-azabenzotriazole (HOAt) is typically added to suppress racemization and enhance coupling efficiency.

Procedure :

  • Activation : 2-Amino-3-methylbenzoic acid (1.0 equiv) is dissolved in anhydrous DMF or DCM under inert atmosphere. EDC (1.2 equiv) and HOBt (1.2 equiv) are added, followed by stirring at 0°C for 30 minutes.

  • Coupling : Oxetan-3-ol (1.5 equiv) and a tertiary base (e.g., DIEA, 2.0 equiv) are introduced. The reaction is warmed to room temperature and stirred for 12–24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: 30–50% EtOAc/hexanes).

Key Data :

ParameterValue
Yield60–75%
Purity (HPLC)≥95%
Reaction Time12–24 h

This method avoids amino group protection due to the mild conditions, though competitive amidation may occur if stoichiometry is unbalanced.

Mitsunobu Reaction for Stereocontrolled Esterification

The Mitsunobu reaction enables esterification under neutral conditions, ideal for acid-sensitive substrates. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling of 2-amino-3-methylbenzoic acid with oxetan-3-ol.

Procedure :

  • Reagent Setup : 2-Amino-3-methylbenzoic acid (1.0 equiv), oxetan-3-ol (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are combined in anhydrous THF at 0°C.

  • Reaction : The mixture is stirred at room temperature for 6–8 hours.

  • Purification : Solvent removal under reduced pressure, followed by trituration with diethyl ether to isolate the product.

Key Data :

ParameterValue
Yield50–65%
ByproductsTriphenylphosphine oxide
Solvent EfficiencyTHF > DCM > DMF

This method is advantageous for substrates prone to racemization but requires careful handling of azodicarboxylates due to toxicity.

Acid Chloride Intermediate Route

2-Amino-3-methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with oxetan-3-ol. This two-step approach is suitable for large-scale synthesis.

Procedure :

  • Chlorination : 2-Amino-3-methylbenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous DCM for 4 hours. Excess SOCl₂ is removed under vacuum.

  • Esterification : The crude acid chloride is dissolved in DCM, cooled to 0°C, and treated with oxetan-3-ol (1.2 equiv) and pyridine (2.0 equiv). The mixture is stirred for 2 hours and quenched with ice water.

Key Data :

ParameterValue
Yield (Step 1)85–90%
Yield (Step 2)70–80%
Purity≥90%

This method risks epimerization at the α-position of the benzoate if temperatures exceed 0°C during esterification.

Analytical Validation and Stability Profiling

Chromatographic Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms product identity and purity. This compound elutes at 8.2 minutes (λ = 254 nm).

Stability Under Accelerated Conditions

The ester demonstrates moderate stability in aqueous media (pH 7.4, 25°C), with a half-life of 48 hours. Degradation occurs via oxetane ring-opening or ester hydrolysis, particularly under acidic conditions (pH < 4).

ConditionHalf-LifeMajor Degradants
pH 7.4, 25°C48 h2-Amino-3-methylbenzoic acid
pH 2.0, 37°C6 hOxetan-3-ol

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Carbodiimide Coupling60–75≥95HighModerate
Mitsunobu Reaction50–65≥90LowHigh
Acid Chloride Route70–80≥90HighLow

The carbodiimide method balances yield and scalability, while the acid chloride route is preferred for industrial applications due to cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl 2-amino-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-one derivatives, while substitution reactions can yield various substituted oxetane compounds .

Scientific Research Applications

Oxetan-3-yl 2-amino-3-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Oxetan-3-yl 2-amino-3-methylbenzoate exerts its effects involves its interaction with molecular targets through its oxetane ring. The ring strain and electronic properties of the oxetane moiety allow it to participate in various chemical reactions, facilitating its binding to specific enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • Herbicidal vs. Pharmaceutical Applications : Oxasulfuron’s agrochemical use contrasts with AR04’s therapeutic focus, illustrating how substituent choice dictates application .
  • Synthetic Challenges: Esterification of oxetan-3-yl groups with substituted benzoates requires careful optimization to avoid ring-opening reactions, as noted in sulfonate syntheses .
  • Data Gaps: Direct pharmacological or toxicological data for this compound are absent in the provided evidence; inferences rely on structural analogs.

Q & A

Q. What are the optimal synthetic routes for Oxetan-3-yl 2-amino-3-methylbenzoate?

The synthesis of oxetane-containing benzoates typically involves esterification or cross-coupling strategies. For example:

  • Esterification : Reacting the carboxylic acid derivative (e.g., 2-amino-3-methylbenzoic acid) with oxetan-3-ol under acidic catalysis (e.g., H₂SO₄) via reflux conditions . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reproducibility .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions can introduce oxetane moieties to aromatic systems, as seen in related compounds like methyl 3-(oxetan-3-yl)benzoate .

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to optimize reaction time.
  • Purify via column chromatography or recrystallization to isolate the product.

Q. How should researchers characterize this compound?

Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : Confirm structure using ¹H and ¹³C NMR, focusing on signals for the oxetane ring (δ ~4.5–5.5 ppm for oxetane protons) and aromatic/amine groups .
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological studies) .

Q. Table 1: Analytical Techniques

TechniqueApplicationReference
NMRStructural elucidation
HPLCPurity assessment
FT-IRFunctional group identification

Q. What are the stability profiles of this compound under laboratory conditions?

  • Stability : Stable at room temperature in inert atmospheres but sensitive to strong oxidizing agents (e.g., HNO₃, KMnO₄) .
  • Storage : Store in amber vials at 2–8°C under nitrogen to prevent degradation .
  • Decomposition : Monitor via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate kinase inhibition activity?

Experimental Design :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of target kinases (e.g., EGFR, VEGFR) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values.
  • Control Compounds : Include staurosporine (pan-kinase inhibitor) for benchmarking .

Q. Data Interpretation :

  • Correlate structural features (e.g., oxetane ring rigidity) with activity using molecular docking (e.g., AutoDock Vina) .

Q. How should researchers address contradictions in biological activity data?

Case Study : Discrepancies in antimicrobial activity across studies may arise from:

  • Strain Variability : Test against standardized strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin) .
  • Compound Purity : Re-evaluate batches with HPLC to rule out degradation .
  • Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .

Q. Table 2: Troubleshooting Data Contradictions

IssueResolutionReference
Variable IC₅₀ valuesReproduce under controlled conditions
Off-target effectsUse siRNA knockdown or CRISPR-Cas9 models

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to predict binding modes .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for oxetane-modified analogs .

Validation : Cross-check predictions with experimental IC₅₀ values from kinase assays .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for synthesis and handling to minimize inhalation risks .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.